molecular formula C13H14N4O2 B114413 3-Pyridazinecarboxamide, 6-[[(4-methoxyphenyl)methyl]amino]- CAS No. 147165-04-6

3-Pyridazinecarboxamide, 6-[[(4-methoxyphenyl)methyl]amino]-

Cat. No.: B114413
CAS No.: 147165-04-6
M. Wt: 258.28 g/mol
InChI Key: VRHOEXVURUSANW-UHFFFAOYSA-N
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Description

3-Pyridazinecarboxamide, 6-[[(4-methoxyphenyl)methyl]amino]- is a heterocyclic compound that belongs to the pyridazine family. Pyridazines are six-membered aromatic rings containing two nitrogen atoms at positions 1 and 2. This specific compound features a carboxamide group at position 3 and a 6-substituted amino group linked to a 4-methoxyphenylmethyl moiety. The unique structure of this compound makes it an interesting subject for various chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Pyridazinecarboxamide, 6-[[(4-methoxyphenyl)methyl]amino]- typically involves the following steps:

    Formation of the Pyridazine Ring: The pyridazine ring can be synthesized through the condensation of hydrazine with a 1,4-dicarbonyl compound.

    Introduction of the Carboxamide Group: The carboxamide group can be introduced by reacting the pyridazine derivative with an appropriate amide-forming reagent, such as an acid chloride or an anhydride.

    Substitution with the Amino Group: The 6-position amino group can be introduced through nucleophilic substitution reactions, where the amino group is linked to the 4-methoxyphenylmethyl moiety.

Industrial Production Methods

Industrial production methods for this compound may involve optimized reaction conditions to maximize yield and purity. These methods often include:

    Catalysts: Use of catalysts to enhance reaction rates.

    Solvents: Selection of suitable solvents to dissolve reactants and facilitate reactions.

    Temperature Control: Maintaining optimal temperatures to ensure efficient reactions.

Chemical Reactions Analysis

Types of Reactions

3-Pyridazinecarboxamide, 6-[[(4-methoxyphenyl)methyl]amino]- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Alkyl halides, acyl chlorides.

Major Products Formed

    Oxidation Products: Oxidized derivatives of the pyridazine ring.

    Reduction Products: Reduced forms of the compound with altered functional groups.

    Substitution Products: Compounds with substituted amino groups.

Scientific Research Applications

3-Pyridazinecarboxamide, 6-[[(4-methoxyphenyl)methyl]amino]- has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 3-Pyridazinecarboxamide, 6-[[(4-methoxyphenyl)methyl]amino]- involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Pyridazine Derivatives: Compounds with similar pyridazine rings but different substituents.

    Carboxamide Derivatives: Compounds with carboxamide groups at different positions.

    Amino-substituted Pyridazines: Compounds with amino groups at various positions on the pyridazine ring.

Uniqueness

3-Pyridazinecarboxamide, 6-[[(4-methoxyphenyl)methyl]amino]- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a carboxamide group and a 6-substituted amino group linked to a 4-methoxyphenylmethyl moiety sets it apart from other similar compounds.

Properties

IUPAC Name

6-[(4-methoxyphenyl)methylamino]pyridazine-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N4O2/c1-19-10-4-2-9(3-5-10)8-15-12-7-6-11(13(14)18)16-17-12/h2-7H,8H2,1H3,(H2,14,18)(H,15,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VRHOEXVURUSANW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CNC2=NN=C(C=C2)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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